3-(3,3-difluorocyclobutyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group attached to a prop-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid typically involves multiple steps, starting with the preparation of the difluorocyclobutyl group. One common approach is the cyclization of a suitable precursor containing fluorine atoms. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium-based catalysts, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its difluorocyclobutyl group can mimic certain biological motifs, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mechanism of Action
The mechanism by which 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
3-(3,3-Difluorocyclobutyl)methanol
3-(3,3-Difluorocyclobutyl)propanoic acid
3-(3,3-Difluorocyclobutyl)propionic acid
Uniqueness: 3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid is unique due to its prop-2-ynoic acid moiety, which provides distinct chemical reactivity compared to its similar counterparts. This difference in reactivity can lead to different biological and chemical properties, making it a valuable compound in various applications.
Properties
CAS No. |
2613384-93-1 |
---|---|
Molecular Formula |
C7H6F2O2 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6F2O2/c8-7(9)3-5(4-7)1-2-6(10)11/h5H,3-4H2,(H,10,11) |
InChI Key |
DVAPDEPXMRYDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C#CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.